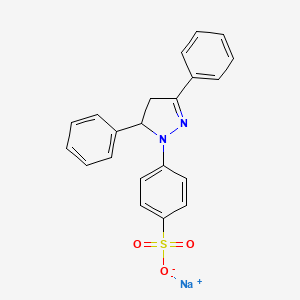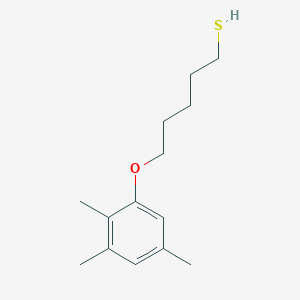
sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate, also known as DPDS, is a chemical compound that has been widely used in scientific research. It is a crystalline powder that is soluble in water and organic solvents. DPDS has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
科学研究应用
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has been used in various scientific research applications, including:
1. As a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues.
2. As an inhibitor of protein kinase C (PKC) activity, which is involved in various cellular signaling pathways.
3. As a modulator of calcium signaling in cells.
4. As a tool for studying the role of sulfonated compounds in biological systems.
作用机制
The mechanism of action of sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate varies depending on its application. In the case of ROS detection, this compound undergoes a reaction with ROS, resulting in the formation of a fluorescent product. In the case of PKC inhibition, this compound binds to the catalytic domain of PKC, preventing its activation. In the case of calcium signaling modulation, this compound interacts with calcium channels, affecting their opening and closing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of PKC activity, which can affect various cellular signaling pathways.
2. Modulation of calcium signaling, which can affect various physiological processes such as muscle contraction and neurotransmitter release.
3. Induction of apoptosis in cancer cells.
4. Protection against oxidative stress-induced cell damage.
实验室实验的优点和局限性
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various experimental conditions, and its ability to detect ROS in live cells and tissues. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited specificity for certain applications.
未来方向
There are several future directions for research involving sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate, including:
1. Development of more specific and potent inhibitors of PKC activity.
2. Optimization of this compound as a fluorescent probe for ROS detection.
3. Investigation of the role of this compound in modulating other cellular signaling pathways.
4. Evaluation of the therapeutic potential of this compound in various diseases such as cancer and neurodegenerative disorders.
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new diagnostic and therapeutic tools for various diseases.
合成方法
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with sodium hydroxide to form the sodium salt of 3,5-diphenyl-4,5-dihydro-1H-pyrazole. The second step involves the reaction of the sodium salt of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with benzenesulfonyl chloride to form this compound. The final product is then purified through recrystallization.
属性
IUPAC Name |
sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S.Na/c24-27(25,26)19-13-11-18(12-14-19)23-21(17-9-5-2-6-10-17)15-20(22-23)16-7-3-1-4-8-16;/h1-14,21H,15H2,(H,24,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYYIQJGKUGBAV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=CC=C4.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N2NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997384.png)

![6-amino-4-(2-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4997394.png)
![methyl 7-(1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4997402.png)

![methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4997413.png)
![N~2~-(3-acetylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4997427.png)
![N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4997436.png)
![N-(2-phenylethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4997456.png)
![2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4997464.png)



